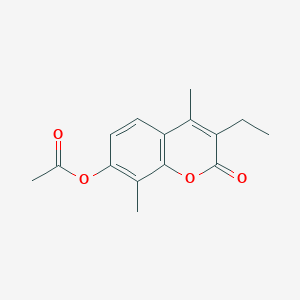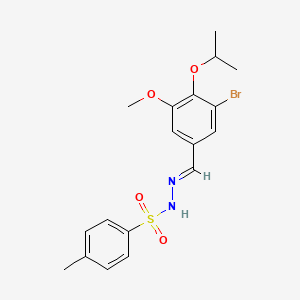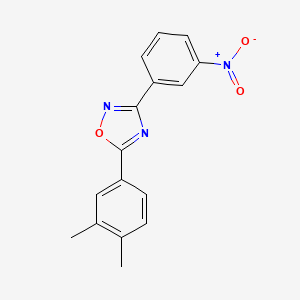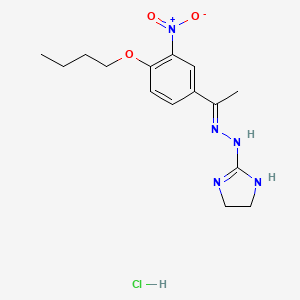
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM is a derivative of acetamide and is synthesized through a multi-step process involving various reagents and solvents.
Mecanismo De Acción
The exact mechanism of action of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide is not fully understood. However, studies have suggested that N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide may act as a modulator of various neurotransmitters, including serotonin, dopamine, and noradrenaline. N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide may also inhibit the activity of certain enzymes involved in cancer cell growth and replication.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to increase the levels of certain neurotransmitters, leading to its anti-depressant and anti-anxiety effects. In cancer research, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have antiviral and antibacterial properties by inhibiting the replication of the virus or bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide also has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research related to N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide. In neuroscience, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide. In cancer research, studies are needed to investigate the efficacy of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide in combination with other cancer treatments. In infectious diseases, studies are needed to determine the optimal dosage and administration of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide for the treatment of specific viral and bacterial infections.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide is a chemical compound that has shown potential therapeutic applications in various fields of scientific research. The synthesis of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide involves a multi-step process, and its mechanism of action is not fully understood. N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have anti-depressant and anti-anxiety effects in neuroscience, inhibit cancer cell growth in cancer research, and have antiviral and antibacterial properties in infectious diseases. N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has several advantages and limitations for lab experiments, and future research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide involves the reaction of 2-ethoxyaniline with ethyl chloroacetate in the presence of a catalyst such as sodium ethoxide. The resulting product is then treated with methylpiperazine in the presence of a base such as potassium carbonate to yield N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide. The process involves multiple purification steps and yields a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have anti-depressant and anti-anxiety effects in animal models. In cancer research, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to inhibit the growth of cancer cells, particularly in breast and prostate cancer. In infectious diseases, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have antiviral and antibacterial properties.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-20-14-7-5-4-6-13(14)16-15(19)12-18-10-8-17(2)9-11-18/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKHQSUJTZMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)


![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)


![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)

![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)

![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)

![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)
